molecular formula C9H12Cl2N4 B2466367 (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride CAS No. 1337882-06-0

(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride

Cat. No. B2466367
CAS RN: 1337882-06-0
M. Wt: 247.12
InChI Key: YMUFDHMCWIQFJN-UHFFFAOYSA-N
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Description

“(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has an empirical formula of C9H12Cl2N4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cl.NCc1nnc([nH]1)-c2ccccc2 . This indicates that the compound contains a phenyl group attached to a 1,2,4-triazole ring, which is further connected to a methanamine group. Two chloride ions are also associated with the molecule .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 247.12 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds often involves 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, which offers insights into novel synthetic routes for similar compounds (Aouine Younas et al., 2014).

Anticancer Applications

  • Some derivatives of 1,2,4-triazole have shown potential as anticancer agents. For example, a study on indole and substituted triazole derivatives demonstrated significant growth inhibitory action against cancer cell lines, suggesting their potential in cancer treatment (Naveen Panathur et al., 2013).

Biochemical Properties

  • The biochemical properties of these compounds, such as their interactions with enzymes, are of interest. For instance, a study reported the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, which may serve as a basis for new drugs (А. Safonov et al., 2017).

Antimicrobial and Antifungal Activities

  • Various derivatives exhibit antimicrobial and antifungal activities, making them valuable for pharmaceutical applications. A study on new 1,2,4-triazoles and their Mannich and Schiff bases evaluated their antimicrobial activities, showing potential for therapeutic use (Hacer Bayrak et al., 2009).

Corrosion Inhibition

  • In industrial applications, some benzimidazole derivatives related to 1,2,4-triazole have been studied for their corrosion inhibition performance, highlighting the versatility of these compounds (M. Yadav et al., 2013).

Material Science Applications

  • In material science, the synthesis and characterization of these compounds can reveal valuable properties. For instance, the study on the synthesis and structural assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate showed insights into molecular structures useful for materials research (A. Castiñeiras et al., 2018).

Antioxidant Properties

  • The antioxidant activities of 1,2,4-triazole derivatives have also been studied, providing insights into their potential health benefits and applications in medicinal chemistry (S. Baytas et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6,10H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUFDHMCWIQFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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